![molecular formula C22H23ClN4OS B4281852 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4281852.png)
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized for research purposes. It is also known as TAK-659 and has been studied for its potential in treating various diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is involved in the signaling pathway that leads to the activation of immune cells. By inhibiting BTK, TAK-659 can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects:
TAK-659 has been found to have anti-inflammatory and immunomodulatory effects. It can reduce the production of inflammatory cytokines and prevent the activation of immune cells. TAK-659 has also been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-659 in lab experiments is that it has been well-studied and its mechanism of action is well-understood. However, one limitation is that it may not be effective in all types of diseases and may have off-target effects.
Future Directions
There are several future directions for research involving TAK-659. One area of interest is its potential in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential in combination therapy with other drugs for the treatment of cancer. Further studies are needed to determine the safety and efficacy of TAK-659 in these applications.
Scientific Research Applications
TAK-659 has been studied for its potential in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c23-19-9-5-4-8-18(19)14-26-10-12-27(13-11-26)15-21(28)25-22-24-20(16-29-22)17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCURESOMKMDAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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